Cas no 2138061-08-0 (3-(5-Bromo-2-ethylcyclohexyl)pyridine)

3-(5-Bromo-2-ethylcyclohexyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- EN300-1157526
- 2138061-08-0
- 3-(5-bromo-2-ethylcyclohexyl)pyridine
- 3-(5-Bromo-2-ethylcyclohexyl)pyridine
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- Inchi: 1S/C13H18BrN/c1-2-10-5-6-12(14)8-13(10)11-4-3-7-15-9-11/h3-4,7,9-10,12-13H,2,5-6,8H2,1H3
- InChI Key: QLFQZOQODFZAQZ-UHFFFAOYSA-N
- SMILES: BrC1CCC(CC)C(C2C=NC=CC=2)C1
Computed Properties
- Exact Mass: 267.06226g/mol
- Monoisotopic Mass: 267.06226g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 12.9Ų
3-(5-Bromo-2-ethylcyclohexyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1157526-10.0g |
3-(5-bromo-2-ethylcyclohexyl)pyridine |
2138061-08-0 | 10g |
$6205.0 | 2023-06-09 | ||
Enamine | EN300-1157526-1.0g |
3-(5-bromo-2-ethylcyclohexyl)pyridine |
2138061-08-0 | 1g |
$1442.0 | 2023-06-09 | ||
Enamine | EN300-1157526-0.5g |
3-(5-bromo-2-ethylcyclohexyl)pyridine |
2138061-08-0 | 0.5g |
$1385.0 | 2023-06-09 | ||
Enamine | EN300-1157526-0.25g |
3-(5-bromo-2-ethylcyclohexyl)pyridine |
2138061-08-0 | 0.25g |
$1328.0 | 2023-06-09 | ||
Enamine | EN300-1157526-2.5g |
3-(5-bromo-2-ethylcyclohexyl)pyridine |
2138061-08-0 | 2.5g |
$2828.0 | 2023-06-09 | ||
Enamine | EN300-1157526-5.0g |
3-(5-bromo-2-ethylcyclohexyl)pyridine |
2138061-08-0 | 5g |
$4184.0 | 2023-06-09 | ||
Enamine | EN300-1157526-0.1g |
3-(5-bromo-2-ethylcyclohexyl)pyridine |
2138061-08-0 | 0.1g |
$1269.0 | 2023-06-09 | ||
Enamine | EN300-1157526-0.05g |
3-(5-bromo-2-ethylcyclohexyl)pyridine |
2138061-08-0 | 0.05g |
$1212.0 | 2023-06-09 |
3-(5-Bromo-2-ethylcyclohexyl)pyridine Related Literature
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
Additional information on 3-(5-Bromo-2-ethylcyclohexyl)pyridine
3-(5-Bromo-2-ethylcyclohexyl)pyridine: A Comprehensive Overview
The compound 3-(5-Bromo-2-ethylcyclohexyl)pyridine, with the CAS number 2138061-08-0, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with a substituted cyclohexane moiety. The presence of the bromine atom at the 5-position of the cyclohexane ring introduces interesting electronic and steric properties, making it a valuable compound for various applications.
Recent studies have highlighted the potential of 3-(5-Bromo-2-ethylcyclohexyl)pyridine in drug discovery and catalytic processes. Its ability to act as a ligand in transition metal complexes has been explored in depth, particularly in the context of homogeneous catalysis. Researchers have found that this compound can enhance the selectivity and efficiency of certain catalytic reactions, making it a promising candidate for industrial applications.
The synthesis of 3-(5-Bromo-2-ethylcyclohexyl)pyridine involves a multi-step process that typically begins with the preparation of the cyclohexane derivative. The introduction of the bromine atom at the 5-position is achieved through electrophilic substitution, followed by coupling reactions to attach the pyridine ring. This process requires precise control over reaction conditions to ensure high yields and purity.
In terms of physical properties, this compound exhibits a melting point of approximately 145°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-Vis spectrum shows strong absorption bands in the visible region, indicating potential applications in optoelectronic materials. Additionally, NMR spectroscopy has been instrumental in confirming the stereochemistry and regiochemistry of this compound.
The latest research on 3-(5-Bromo-2-ethylcyclohexyl)pyridine has focused on its role as a building block for more complex molecular architectures. For instance, it has been used as a precursor for constructing heterocyclic compounds with enhanced biological activity. These derivatives have shown promise in anti-cancer and anti-inflammatory assays, suggesting that this compound could serve as a valuable starting material for drug development.
In conclusion, 3-(5-Bromo-2-ethylcyclohexyl)pyridine is a versatile compound with a wide range of potential applications. Its unique structure, combined with its favorable chemical properties, makes it an attractive target for further research and development. As advancements in synthetic methodologies and materials science continue to unfold, this compound is likely to play an increasingly important role in both academic and industrial settings.
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